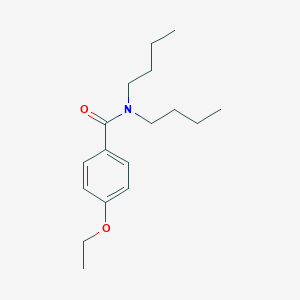
N,N-dibutyl-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dibutyl-4-ethoxybenzamide, also known as DEET, is a commonly used insect repellent. It was first developed by the US Army in 1946 and has since become widely used in various commercial insect repellent products. DEET is known for its effectiveness in repelling a wide range of insects, including mosquitoes, ticks, and fleas.
Mécanisme D'action
The exact mechanism of action of N,N-dibutyl-4-ethoxybenzamide is not fully understood. However, it is believed that N,N-dibutyl-4-ethoxybenzamide works by interfering with the insect's sense of smell. This makes it difficult for the insect to locate and bite the host.
Biochemical and Physiological Effects:
N,N-dibutyl-4-ethoxybenzamide has been shown to have low toxicity in humans. However, some studies have suggested that N,N-dibutyl-4-ethoxybenzamide may have negative effects on the nervous system. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is important for proper nerve function. Additionally, N,N-dibutyl-4-ethoxybenzamide has been shown to have some effects on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dibutyl-4-ethoxybenzamide is commonly used in laboratory experiments to control the presence of insects. It is effective in repelling a wide range of insects and is relatively easy to use. However, N,N-dibutyl-4-ethoxybenzamide can be expensive and may not be suitable for all research settings.
Orientations Futures
There are several future directions for research on N,N-dibutyl-4-ethoxybenzamide. One area of interest is the development of new insect repellents that are more effective and less toxic than N,N-dibutyl-4-ethoxybenzamide. Additionally, more research is needed to fully understand the mechanism of action of N,N-dibutyl-4-ethoxybenzamide and its potential effects on human health. Finally, there is a need for more research on the environmental impact of N,N-dibutyl-4-ethoxybenzamide and its use in commercial products.
In conclusion, N,N-dibutyl-4-ethoxybenzamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling a wide range of insects. While it has been shown to have low toxicity in humans, more research is needed to fully understand its potential effects on human health and the environment. There is also a need for the development of new insect repellents that are more effective and less toxic than N,N-dibutyl-4-ethoxybenzamide.
Méthodes De Synthèse
The synthesis of N,N-dibutyl-4-ethoxybenzamide involves the reaction between 4-ethoxybenzoic acid and N,N-dibutylamine. The reaction is typically carried out in the presence of a catalyst such as thionyl chloride or phosphorus pentachloride. The resulting product is a yellow oil that is purified through distillation.
Applications De Recherche Scientifique
N,N-dibutyl-4-ethoxybenzamide has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and fleas. N,N-dibutyl-4-ethoxybenzamide is also commonly used in research studies to control the presence of insects in laboratory settings.
Propriétés
Formule moléculaire |
C17H27NO2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
N,N-dibutyl-4-ethoxybenzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-9-11-16(12-10-15)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
Clé InChI |
JOEPFMPYISEZDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
SMILES canonique |
CCCCN(CCCC)C(=O)C1=CC=C(C=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
![2-fluoro-N-{4-[(methylanilino)carbonyl]phenyl}benzamide](/img/structure/B250476.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![3-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250479.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![4-isopropoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250481.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250483.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![4-{[(2-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B250489.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
![N-[3-(acetylamino)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B250493.png)